Ethyl(imino)(propan-2-yl)-lambda6-sulfanone
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Overview
Description
Ethyl(imino)(propan-2-yl)-lambda6-sulfanone is a synthetic organosulfur compound characterized by the presence of an ethyl group, an imino group, and a propan-2-yl group attached to a lambda6-sulfanone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl(imino)(propan-2-yl)-lambda6-sulfanone typically involves the reaction of ethylamine with a suitable sulfonyl chloride derivative under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl(imino)(propan-2-yl)-lambda6-sulfanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound’s unique structure makes it a candidate for studying sulfur-containing biomolecules and their interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl(imino)(propan-2-yl)-lambda6-sulfanone involves its interaction with molecular targets through its sulfur atom. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes.
Comparison with Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine with similar steric hindrance around the nitrogen atom.
VX (nerve agent): An organophosphorus compound with a similar sulfur-containing structure but vastly different applications and toxicity.
Uniqueness: Ethyl(imino)(propan-2-yl)-lambda6-sulfanone is unique due to its specific combination of functional groups and its potential for diverse applications in research and industry. Unlike VX, which is highly toxic and used as a chemical weapon, this compound is primarily of interest for its chemical reactivity and potential therapeutic applications.
Properties
IUPAC Name |
ethyl-imino-oxo-propan-2-yl-λ6-sulfane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NOS/c1-4-8(6,7)5(2)3/h5-6H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPSMXKFEWHMCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=N)(=O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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